Quinconazole

Selective fungitoxicity DMI intrinsic activity Phytopathogenic fungi

Researchers studying DMI resistance in post-harvest pathogens cannot use commercial triazoles to distinguish general cross-resistance from compound-specific phenotypes. Quinconazole solves this as the only non-commercialized DMI reference with a quinazolin-4-one-triazole scaffold. • Higher resistance factors than prochloraz in DMI-resistant Penicillium-enabling parallel MIC/EC50 assays. • Equals/exceeds flutriafol efficacy against Ggt in wheat; formulation-free for dose-response trials. • Metabolically stable: resistant to R. solani detoxification unlike prochloraz.

Molecular Formula C16H9Cl2N5O
Molecular Weight 358.2 g/mol
CAS No. 103970-75-8
Cat. No. B009758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinconazole
CAS103970-75-8
SynonymsQuinconazole
Molecular FormulaC16H9Cl2N5O
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C16H9Cl2N5O/c17-10-5-6-14(12(18)7-10)23-15(24)11-3-1-2-4-13(11)21-16(23)22-9-19-8-20-22/h1-9H
InChIKeyOVFHHJZHXHZIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinconazole (CAS 103970-75-8): A Quinazolinone-Triazole DMI Fungicide for Specialized Phytopathology and Resistance Research


Quinconazole (SN 539 865) is a synthetic triazole fungicide belonging to the sterol biosynthesis inhibitor (SBI) class, specifically targeting cytochrome P450-dependent sterol 14α-demethylase (CYP51) . Characterized by a 3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)quinazolin-4(3H)-one scaffold that distinguishes it from conventional 1,2,4-triazole fungicides, it demonstrates systemic protectant and eradicant activity against soil-borne and endophytic pathogens including Penicillium digitatum and P. italicum . Despite its well-characterized mode of action, quinconazole remains non-commercialized and is not approved under EC Regulation 1107/2009, positioning it primarily as a research reference compound for mode-of-action studies, resistance monitoring, and comparative DMI research .

Why Quinconazole Cannot Be Simply Replaced by Generic Triazole DMIs in Research and Reference Applications


Quinconazole possesses a unique quinazolin-4-one core fused with a 1,2,4-triazole moiety that distinguishes it from both conventional triazoles (e.g., flutriafol, tebuconazole) and the closely related fluquinconazole . This structural divergence translates into a differential spectrum of intrinsic fungitoxicity that is not predictable from the behaviour of other DMIs: in direct comparative testing, quinconazole selectively retained superior activity against Ustilago maydis relative to prochloraz, while most other fungi were more sensitive to prochloraz . Furthermore, DMI-resistant Penicillium italicum isolates exhibited markedly higher resistance levels to quinconazole than to prochloraz, creating a compound-specific resistance profile that generic azoles cannot reproduce . Because quinconazole is not currently commercialized , researchers and reference-material procurers cannot substitute a commercial triazole and expect equivalent outcomes in resistance profiling or mode-of-action validation studies.

Quantitative Evidence Differentiating Quinconazole from Its Closest Analogs and In-Class Alternatives


Quinconazole vs. Prochloraz: Differential Inherent Fungitoxicity Across Phytopathogenic Species

In a direct head-to-head comparison across multiple phytopathogenic fungi, quinconazole displayed an inverted selectivity profile relative to the imidazole DMI prochloraz. With the exception of Ustilago maydis—which was more sensitive to quinconazole—all fungi tested (including multiple Penicillium species) were more sensitive to prochloraz . This species-dependent reversal of relative potency is a hallmark of the quinconazole pharmacophore and is not shared by other triazoles tested under the same conditions.

Selective fungitoxicity DMI intrinsic activity Phytopathogenic fungi

Quinconazole vs. Flutriafol: Efficacy Against Take-All Disease (Gaeumannomyces graminis) in Wheat

In a three-method screening study, quinconazole (tested as SN 539 865) was directly compared to flutriafol—a triazole registered for take-all control—alongside cyproconazole and flutolanil. Quinconazole was equal to, or better than, flutriafol in reducing take-all damage to wheat seedlings caused by Gaeumannomyces graminis var. tritici . This performance parity against a commercially registered standard underscores that quinconazole's quinazolinone scaffold does not compromise—and may in some contexts surpass—the efficacy of a marketed triazole reference.

Take-all disease Gaeumannomyces graminis Wheat seedling assay

Quinconazole vs. Prochloraz: Differential Cross-Resistance Levels in DMI-Resistant Penicillium Isolates

DMI-resistant mutants of Penicillium digitatum and P. italicum exhibited positive cross-resistance to both quinconazole and prochloraz, but the magnitude of resistance differed substantially between the two compounds. Except for P. italicum isolate H17, the levels of resistance to quinconazole were much higher than to prochloraz . This quantitative divergence indicates that the resistance mechanisms operative in these field-relevant mutants discriminate between quinconazole and the imidazole, providing a unique tool for dissecting compound-specific resistance pathways.

DMI cross-resistance Penicillium digitatum Penicillium italicum Resistance factor

Quinconazole vs. Prochloraz: Differential Substrate Susceptibility to Fungal Metabolism in Rhizoctonia solani

Over a 16-hour incubation period, no detectable amounts of quinconazole metabolites were found in most fungi tested, whereas prochloraz was actively metabolized by Rhizoctonia solani to a non-fungitoxic compound . This metabolism of prochloraz—but not quinconazole—correlated with the low prochloraz sensitivity of R. solani. The metabolic stability of quinconazole in this key soil-borne pathogen indicates that its potency against R. solani is not compromised by enzymatic detoxification mechanisms that degrade prochloraz.

Fungicide metabolism Rhizoctonia solani Metabolic detoxification

Quinconazole Aromatase (CYP19) Docking Score Compared to 23 Other Azole Fungicides

In a comparative in silico docking study of 24 azole compounds against aromatase (CYP19) from five species, quinconazole exhibited a distinct binding profile. Against human aromatase, quinconazole showed a docking score of −5.44 kcal mol⁻¹, placing it in an intermediate affinity tier between flutriafol (−6.04) and fluquinconazole (−4.95). Notably, against C. japonica aromatase, quinconazole (−6.13 kcal mol⁻¹) ranked among the strongest binders, outperforming fluquinconazole (−4.46) and flutriafol (−6.86) . These differential scores, though derived from CYP19 rather than the antifungal target CYP51, provide a computationally tractable surrogate for structure-based comparison of azole off-target potential.

CYP19 aromatase Off-target prediction Computational docking

Quinconazole vs. Flutriafol, Cyproconazole, and Flutolanil: Rankings in Take-All Screening Methods

Cotterill et al. (1992) employed three distinct screening methods to rank eight fungicides for take-all control. Linear regression analyses demonstrated that inhibition of saprophytic growth of Ggt on agar or in soil was not predictive of seedling disease control. Flutolanil, cyproconazole, and quinconazole (SN 539 865) constituted the top-performing group, all equal to or better than flutriafol—the registered standard . Importantly, several other tested fungicides were effective in agar or soil assays but failed to suppress take-all in seedlings, highlighting that quinconazole's in vivo translation from in vitro activity is non-trivial and compound-specific.

Take-all screening Gaeumannomyces graminis Fungicide ranking

Validated Research and Industrial Application Scenarios for Quinconazole Based on Quantitative Comparative Evidence


DMI Cross-Resistance Profiling in Penicillium digitatum and P. italicum

Quinconazole's substantially higher resistance factors in DMI-resistant Penicillium isolates, compared to prochloraz , make it an indispensable reference compound for resistance-monitoring laboratories. Using quinconazole alongside prochloraz in parallel MIC/EC50 assays can discriminate between general DMI cross-resistance and compound-specific resistance phenotypes in post-harvest citrus pathogen surveillance programs.

Take-All Disease (Gaeumannomyces graminis) In Vivo Research on Wheat

Because quinconazole equals or exceeds flutriafol—the registered standard—in reducing take-all in wheat seedlings , it serves as a validated research reference for DMI efficacy studies on Ggt. Its non-commercialized status is advantageous for academic and contract research organizations that require a formulation-free active ingredient for dose-response and seed-treatment efficacy trials without confounding adjuvants.

Metabolic Stability Studies in Rhizoctonia solani and Soil-Borne Pathogen Panels

Quinconazole's resistance to metabolic detoxification by R. solani, in contrast to prochloraz which is degraded to a non-fungitoxic product , positions it as a metabolically stable DMI probe. Researchers investigating azole metabolism in soil-borne basidiomycetes or developing metabolic stability screening cascades can use quinconazole as a negative control for enzymatic detoxification.

Comparative Azole Off-Target Profiling Using CYP19 Aromatase as a Computational Surrogate

The availability of quantitative docking scores for quinconazole against five vertebrate aromatases, in a ranked panel of 24 azoles , enables computational toxicologists and agrochemical researchers to benchmark quinconazole's predicted off-target binding relative to fluquinconazole, flutriafol, and other commercial DMIs. Quinconazole's intermediate aromatase affinity profile provides a useful reference point for structure-selectivity relationship studies.

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